Foreword: Beyond the Spectrum—A Holistic Approach to Material Integrity
Foreword: Beyond the Spectrum—A Holistic Approach to Material Integrity
An In-depth Technical Guide to the Characterization of [1,1'-Biphenyl]-3,5-dicarboxylic Acid
In the realms of advanced materials science and pharmaceutical development, the true value of a molecular entity lies not in its mere existence, but in its verifiable identity, purity, and behavior. [1,1'-Biphenyl]-3,5-dicarboxylic acid, a cornerstone building block for novel Metal-Organic Frameworks (MOFs) and a significant scaffold in medicinal chemistry, is a prime example.[1][2][3] Its utility is directly proportional to our ability to comprehensively characterize it.
This guide is designed for the discerning researcher and developer. It moves beyond a simple recitation of analytical techniques. Instead, it presents an integrated characterization workflow, grounded in the principles of causality and self-validation. We will explore not just how to analyze this compound, but why specific methods are chosen, what pitfalls to avoid, and how the data from disparate techniques converge to paint a complete and trustworthy picture of the material's identity and quality.
Foundational Properties and Handling
Before any analysis, understanding the basic physicochemical properties of [1,1'-Biphenyl]-3,5-dicarboxylic acid is paramount for safe handling and appropriate experimental design.
| Property | Value | Source(s) |
| Molecular Formula | C₁₄H₁₀O₄ | [4] |
| Molecular Weight | 242.23 g/mol | [4] |
| CAS Number | 4445-59-4 | [5] |
| Physical Form | Solid (typically a white or off-white powder) | [4] |
| Purity (Typical) | ≥97% | [4] |
| Storage | Sealed in a dry, room-temperature environment | [4] |
Expert Insight: The dicarboxylic acid functionality makes this molecule highly polar and capable of strong hydrogen bonding. This dictates the choice of solvents for analysis (e.g., DMSO, DMF, or aqueous base) and influences its thermal properties and crystal packing.[6]
The Characterization Workflow: An Integrated Strategy
A robust characterization is not a linear process but a web of interconnected analyses. Each technique provides a piece of the puzzle, and their collective agreement establishes the compound's profile with high confidence.
Caption: Integrated workflow for the comprehensive characterization of [1,1'-Biphenyl]-3,5-dicarboxylic acid.
Purity Assessment: High-Performance Liquid Chromatography (HPLC)
Causality: Before committing resources to extensive structural analysis, verifying the purity of the material is essential. HPLC is the gold standard for separating the primary compound from starting materials, by-products, or degradation products.[7][8] A reversed-phase method is ideal, as the nonpolar biphenyl core will interact strongly with a C18 stationary phase, while the polar carboxylic acid groups provide tunable retention.
Self-Validating Protocol: Reversed-Phase HPLC for Purity
-
System Preparation:
-
Column: C18, 4.6 x 150 mm, 3 or 5 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
-
Rationale: TFA is a crucial additive. It acts as an ion-pairing agent and maintains a low pH, suppressing the deprotonation of the carboxylic acid groups. This ensures a single, un-ionized species, leading to sharp, symmetrical peaks and reproducible retention times.[9]
-
-
Sample Preparation:
-
Accurately weigh ~1 mg of [1,1'-Biphenyl]-3,5-dicarboxylic acid.
-
Dissolve in 1 mL of a 50:50 mixture of Mobile Phase A and B. Use sonication if necessary to ensure complete dissolution.
-
Filter the sample through a 0.22 µm syringe filter before injection to protect the column from particulates.
-
-
Instrumental Method:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 5 µL.
-
Detection: UV-Vis Diode Array Detector (DAD) at 254 nm and 275 nm.[10]
-
Rationale: The biphenyl system has strong UV absorbance. Monitoring multiple wavelengths can help distinguish the main peak from impurities with different chromophores.
-
Gradient Elution:
-
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 20.0 | 5 | 95 |
| 25.0 | 5 | 95 |
| 25.1 | 95 | 5 |
| 30.0 | 95 | 5 |
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity by the area percent method: (Area of Main Peak / Total Area of All Peaks) * 100.
-
A high-purity sample (>97%) should exhibit one major peak with minimal secondary peaks.
-
Definitive Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality: NMR is the most powerful technique for determining the precise structure of an organic molecule. ¹H NMR reveals the number and connectivity of hydrogen atoms, while ¹³C NMR maps the carbon skeleton.[11]
Expert Insight: The choice of solvent is critical. Due to the compound's polarity and acidic protons, Deuterated Dimethyl Sulfoxide (DMSO-d₆) is the preferred solvent. It readily dissolves the sample, and the acidic carboxyl protons are observable as a broad singlet, which would be lost in solvents like D₂O due to exchange.
Expected Spectral Features:
| Nucleus | Region (ppm) | Multiplicity | Assignment |
| ¹H | ~13.0 | Broad Singlet | 2H, Carboxylic Acid (-COOH) |
| 7.5 - 8.5 | Multiplets | 8H, Aromatic Protons | |
| ¹³C | ~167 | Singlet | 2C, Carboxylic Acid (-C OOH) |
| 125 - 145 | Multiple Singlets | 12C, Aromatic Carbons |
Note: The exact chemical shifts and splitting patterns of the aromatic protons can be complex and require advanced NMR analysis (e.g., 2D-COSY) for unambiguous assignment.[12][13]
Self-Validating Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of DMSO-d₆. Ensure complete dissolution.
-
Acquisition:
-
Acquire a standard ¹H spectrum.
-
Acquire a proton-decoupled ¹³C spectrum.
-
(Optional but recommended) Acquire a DEPT-135 spectrum to distinguish between CH and C quaternary carbons.
-
-
Data Analysis:
-
Integrate the ¹H spectrum. The ratio of the aromatic protons to the carboxylic acid protons should be 8:2 (or 4:1).
-
Correlate the number of signals in the ¹³C spectrum with the number of unique carbons in the structure.
-
The combination of these spectra should be fully consistent with the proposed structure.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
Causality: FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.[14] For [1,1'-Biphenyl]-3,5-dicarboxylic acid, it provides definitive evidence for the carboxylic acid moieties and the aromatic rings.
Expected Vibrational Bands:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3300 - 2500 (broad) | O-H stretch | Carboxylic Acid (H-bonded)[15] |
| 3100 - 3000 | C-H stretch | Aromatic |
| ~1700 (strong) | C=O stretch | Carboxylic Acid[14] |
| 1600 - 1450 | C=C stretch | Aromatic Ring |
| 1320 - 1210 | C-O stretch | Carboxylic Acid[15] |
| 950 - 910 (broad) | O-H bend (out-of-plane) | Carboxylic Acid Dimer[15] |
Self-Validating Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Background Scan: Ensure the ATR crystal (typically diamond or germanium) is clean. Perform a background scan to subtract atmospheric CO₂ and H₂O signals.
-
Sample Analysis: Place a small amount of the solid sample directly onto the ATR crystal. Apply pressure using the anvil to ensure good contact.
-
Acquisition: Collect the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
Data Analysis: Compare the obtained spectrum with the expected band positions. The presence of the very broad O-H stretch and the strong C=O stretch at ~1700 cm⁻¹ are hallmark indicators of a carboxylic acid.[16]
Mass Spectrometry (MS)
Causality: MS provides the exact molecular weight of the compound, which serves as a final confirmation of the molecular formula derived from other techniques. High-resolution mass spectrometry (HRMS) can determine the mass with enough accuracy to predict the elemental composition.[17]
Expert Insight: Electrospray Ionization (ESI) in negative mode is the ideal technique. The acidic protons are easily lost, forming the [M-H]⁻ or [M-2H]²⁻ ions, which are readily detected.
Expected Ions (ESI Negative Mode):
| Ion | Calculated m/z | Interpretation |
| [M-H]⁻ | 241.0495 | Single deprotonation |
| [M-2H]²⁻ | 120.0211 | Double deprotonation |
Self-Validating Protocol: LC-MS Analysis
-
System: Use the HPLC system and method described in Section 3, but route the column effluent into the mass spectrometer source.
-
MS Settings (Negative ESI):
-
Capillary Voltage: -3.0 kV
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Scan Range: m/z 50 - 500
-
-
Data Analysis:
-
Extract the mass spectrum corresponding to the main HPLC peak.
-
Verify that the observed m/z values match the calculated values for the expected ions. The isotopic pattern should also match that calculated for C₁₄H₁₀O₄.
-
Solid-State and Thermal Characterization
Causality: For applications in materials science (e.g., MOFs) or drug formulation, understanding the solid-state properties like crystallinity, melting point, and thermal stability is non-negotiable.[18]
Thermal Analysis (TGA/DSC)
-
Differential Scanning Calorimetry (DSC): Measures heat flow into or out of a sample as a function of temperature. It is used to determine the melting point and detect other phase transitions. A pure, crystalline sample will exhibit a single, sharp endothermic peak corresponding to its melting point.
-
Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature. It reveals the thermal stability and decomposition profile of the compound.[18]
Sources
- 1. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03531J [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. [1,1'-Biphenyl]-3,5-dicarboxylic acid | 4445-59-4 [sigmaaldrich.com]
- 5. [1,1'-Biphenyl]-3,5-dicarboxylic acid | 4445-59-4 [sigmaaldrich.com]
- 6. Biphenyl-3,3′-dicarboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rapid microbore liquid chromatographic analysis of biphenyldimethyl dicarboxylate in human plasma with on-line column switching - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. longdom.org [longdom.org]
- 10. helixchrom.com [helixchrom.com]
- 11. organicchemistrydata.org [organicchemistrydata.org]
- 12. rsc.org [rsc.org]
- 13. pubs.rsc.org [pubs.rsc.org]
- 14. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Characterization of Physical, Spectroscopic and Thermal Properties of Biofield Treated Biphenyl [scalar.usc.edu]
- 17. 1,1'-Biphenyl, 2,2',3,3',4,5,5',6'-octachloro- [webbook.nist.gov]
- 18. pdf.benchchem.com [pdf.benchchem.com]
